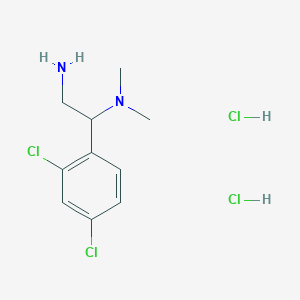

1-(2,4-Dichlorophenyl)-n1,n1-dimethylethane-1,2-diamine 2HCl

Description

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-N,N-dimethylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl2N2.2ClH/c1-14(2)10(6-13)8-4-3-7(11)5-9(8)12;;/h3-5,10H,6,13H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVYFUSQDJJYGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=C(C=C(C=C1)Cl)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-n1,n1-dimethylethane-1,2-diamine 2HCl typically involves the reaction of 2,4-dichlorobenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of solvents like dichloromethane or ethanol can facilitate the reaction, and the product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-n1,n1-dimethylethane-1,2-diamine 2HCl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral pH.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Sodium methoxide, potassium tert-butoxide; aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

Oxidation: Corresponding oxides and hydroxyl derivatives.

Reduction: Primary and secondary amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-n1,n1-dimethylethane-1,2-diamine 2HCl has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and receptor binding assays.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-n1,n1-dimethylethane-1,2-diamine 2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Molecular Properties

Key structural analogs differ in substituent positions on the phenyl ring, diamine chain length, or methylation patterns. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

*Assumed purity based on analogs from the same synthesis protocols.

Key Findings from Comparative Studies

Substituent Effects: The 2,4-dichlorophenyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to monosubstituted analogs (e.g., 3-chlorophenyl in ). This likely improves binding to hydrophobic pockets in biological targets, as seen in organophosphate pesticides .

Diamine Backbone Variations :

- Replacement of the ethane-1,2-diamine chain with propane-1,3-diamine (as in Compound 5 from ) increases chain flexibility, which may influence conformational interactions with target proteins.

Synthetic Pathways :

- The target compound and its analogs are synthesized via amidation of ester precursors with dimethyl-substituted diamines . Reaction yields and purity depend on the steric hindrance of substituents and solvent conditions (e.g., DMF in ).

Biological Activity

1-(2,4-Dichlorophenyl)-N1,N1-dimethylethane-1,2-diamine 2HCl, commonly referred to as a dimethylated diamine derivative, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound's biological activity is significant due to its structural characteristics that facilitate interactions with biological systems.

- Molecular Formula : C10H14Cl2N2

- Molecular Weight : 233.14 g/mol

- CAS Number : Not specifically listed; however, related compounds can be referenced for structural similarity.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. Its structure allows for the formation of hydrogen bonds and other interactions with biological macromolecules, enhancing its efficacy in therapeutic applications.

Biological Activity Overview

-

Antimicrobial Activity :

- Studies have shown that derivatives of dimethylated diamines exhibit significant antimicrobial properties against a range of bacteria and fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of metabolic pathways.

- Case Study : A derivative showed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.

-

Anticancer Properties :

- Research indicates that compounds similar to 1-(2,4-Dichlorophenyl)-N1,N1-dimethylethane-1,2-diamine 2HCl can induce apoptosis in cancer cell lines through the activation of caspase pathways.

- Case Study : In vitro studies demonstrated that treatment with a related compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells at concentrations ranging from 10 to 50 µM.

-

Neuroprotective Effects :

- Some studies suggest potential neuroprotective effects due to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress.

- Research Finding : In animal models, administration of similar diamine compounds has been linked to improved cognitive function and reduced markers of neuroinflammation.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2,4-Dichlorophenyl)-N1,N1-dimethylethane-1,2-diamine 2HCl, and how can reaction efficiency be monitored?

- Methodology : Use nucleophilic substitution reactions starting from 2,4-dichlorobenzyl chloride and N,N-dimethylethylenediamine under controlled alkaline conditions. Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation. Confirm completion by observing the disappearance of starting materials .

- Characterization : Post-synthesis, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity, focusing on aromatic proton signals (δ 7.2–7.8 ppm for dichlorophenyl) and dimethylamine protons (δ 2.2–2.4 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) can confirm molecular weight (expected [M+H]⁺ ≈ 293.2) .

Q. How can researchers assess the solubility and stability of this compound in aqueous and organic solvents?

- Methodology : Perform solubility tests in graded solvent systems (e.g., water, ethanol, DMSO) using gravimetric analysis. For stability, conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor decomposition via UV-Vis spectroscopy (λmax ~254 nm for aromatic absorption) and HPLC to quantify degradation products .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar dichlorophenyl derivatives?

- Methodology : Use X-ray crystallography to resolve crystal lattice parameters, which are unique due to the dimethylamine substituent. Compare experimental infrared (IR) spectra with computational predictions (e.g., density functional theory) to identify characteristic N-H stretching (~3350 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis pathway of this compound while minimizing byproduct formation?

- Methodology : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction intermediates and transition states. Use software like Gaussian or COMSOL Multiphysics to simulate energy barriers and identify optimal reaction conditions (e.g., solvent polarity, temperature). Validate predictions with experimental kinetic studies .

Q. What strategies resolve contradictions in experimental data, such as unexpected reaction yields or spectral anomalies?

- Methodology : Employ design of experiments (DoE) principles (e.g., factorial or response surface designs) to isolate confounding variables. For spectral discrepancies, cross-validate using 2D NMR techniques (e.g., COSY, HSQC) to confirm spin-spin coupling and eliminate artifacts. Statistical tools like principal component analysis (PCA) can identify outliers in datasets .

Q. How can researchers design experiments to probe the compound’s potential as a ligand in catalytic or biological systems?

- Methodology : Conduct isothermal titration calorimetry (ITC) to measure binding affinity with target proteins or metal ions. Pair this with molecular docking simulations (AutoDock Vina) to predict interaction sites. For catalytic studies, use cyclic voltammetry to assess redox activity and electron transfer kinetics .

Q. What advanced purification techniques are suitable for isolating high-purity batches of this compound?

- Methodology : Implement preparative HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid). For trace impurity removal, use recrystallization in mixed solvents (e.g., ethanol/water) and validate purity via differential scanning calorimetry (DSC) to confirm a sharp melting point (~200–220°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.